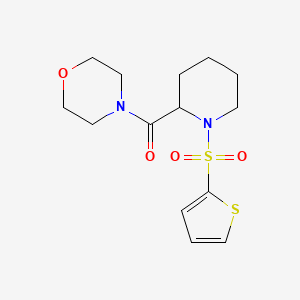

Morpholino(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Morpholino compounds are versatile and used in various fields ranging from drug development to material synthesis. They are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

While specific synthesis information for this compound is not available, morpholine derivatives are synthesized through various intra- and intermolecular reactions . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Morpholino compounds, including those with thiophen-2-ylsulfonyl piperidin-2-yl)methanone structures, have been extensively studied for their unique chemical properties and potential bioactivities. For instance, the synthesis and structural elucidation of such compounds have been explored to understand their antiproliferative activities and structural conformations. A notable study describes the preparation of a morpholino compound and its evaluation for antiproliferative activity. The structural characterization included IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, revealing its crystallization in the monoclinic system and the stability provided by inter and intra-molecular hydrogen bonds (Prasad et al., 2018).

Enzyme Inhibitory Activities

Further research has focused on the enzyme inhibitory activities of morpholino and thiophene-based heterocyclic compounds. One study designed and evaluated a series of such compounds for their in vitro enzyme inhibitory activities against key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). Among these, certain compounds demonstrated significant inhibitory activity, with molecular docking studies providing insights into the interactions at the enzyme active sites (Cetin et al., 2021).

Catalytic Applications

Morpholino compounds have also been investigated for their catalytic applications. A particular study highlighted the chemoselective N-heterocyclic carbene-catalyzed cross-benzoin reactions facilitated by morpholinone- and piperidinone-derived triazolium salts. This research emphasized the importance of the fused ring in triazolium salts for achieving high yields in these reactions (Langdon et al., 2014).

Anticancer Activities

Another important area of application is in the development of anticancer agents. Compounds featuring the morpholino moiety have been synthesized and tested for their antitumor activities. For example, a study synthesized a morpholino derivative and tested its inhibitory effects on various cancer cell lines, showing promising results that could lead to further pharmacological developments (Tang & Fu, 2018).

Propriétés

IUPAC Name |

morpholin-4-yl-(1-thiophen-2-ylsulfonylpiperidin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S2/c17-14(15-7-9-20-10-8-15)12-4-1-2-6-16(12)22(18,19)13-5-3-11-21-13/h3,5,11-12H,1-2,4,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHLVYYOBATDSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)N2CCOCC2)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-({[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}carbamoyl)benzoate](/img/structure/B2744531.png)

![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2744532.png)

![1-(2-Oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2744534.png)

![N-(furan-2-ylmethyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2744535.png)